RNase T1 Vmax Ranking: GpG Occupies a Defined Intermediate Position Among GpN Dinucleoside Phosphate Substrates
In a direct head-to-head comparison of all four GpN dinucleoside phosphates as substrates for RNase T1 at pH 7.5, GpG exhibits an intermediate Vmax that falls between GpC (fastest) and GpA/GpU (slowest). The experimentally determined Vmax rank order is GpC > GpG > GpA > GpU, while Km values for all four substrates remain within a similar order of magnitude [1]. This quantitative profile distinguishes GpG from both faster-cleaved GpC and slower-cleaved GpA and GpU, establishing a defined, reproducible kinetic fingerprint that a generic 'guanosine-containing dinucleotide' cannot reproduce.
| Evidence Dimension | RNase T1-catalyzed hydrolytic cleavage rate (Vmax) on dinucleoside phosphate substrates |
|---|---|
| Target Compound Data | GpG: Vmax ranked second (GpC > GpG > GpA > GpU) |
| Comparator Or Baseline | GpC (ranked first, fastest); GpA (ranked third); GpU (ranked fourth, slowest) |
| Quantified Difference | Vmax(GpC) > Vmax(GpG) > Vmax(GpA) > Vmax(GpU); Km values similar for all four substrates |
| Conditions | RNase T1 [EC 2.7.7.26], pH 7.5, dinucleoside phosphate substrates GpA, GpC, GpG, GpU |
Why This Matters
When procuring a defined substrate for RNase T1 activity assays or inhibitor screening, the intermediate cleavage rate of GpG provides a calibrated reference point that allows detection of both activation and inhibition, unlike GpC (near-maximal rate) or GpU (near-minimal rate).
- [1] Irie M. A Kinetic Study on Ribonuclease T1 using Dinucleoside Phosphates as Substrates. J Biochem. 1968;63(5):649-653. doi:10.1093/oxfordjournals.jbchem.a128824. View Source
